N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide
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Overview
Description
N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[45]decan-2-yl)methyl)pivalamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[45]decan-2-yl)methyl)pivalamide typically involves multi-step synthetic routesThe reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been explored for its potential applications in several scientific research areas. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it has shown promise in studies related to enzyme inhibition and receptor binding. In medicine, its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways .
Mechanism of Action
The mechanism of action of N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in modulating G protein-coupled receptor signaling .
Comparison with Similar Compounds
N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide can be compared with other spirocyclic compounds, such as N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides. While both compounds share a spirocyclic core, their functional groups and biological activities differ significantly.
Properties
Molecular Formula |
C19H34N2O3 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[[8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl]methyl]propanamide |
InChI |
InChI=1S/C19H34N2O3/c1-14(2)12-16(22)21-10-8-19(9-11-21)7-6-15(24-19)13-20-17(23)18(3,4)5/h14-15H,6-13H2,1-5H3,(H,20,23) |
InChI Key |
QKWSDFBAXDZDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCC2(CCC(O2)CNC(=O)C(C)(C)C)CC1 |
Origin of Product |
United States |
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